molecular formula C10H11N3O2S B5057793 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B5057793
M. Wt: 237.28 g/mol
InChI Key: UBIJBFGXUJVQBK-UHFFFAOYSA-N
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Description

The compound “4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .


Chemical Reactions Analysis

The reactions adopted to synthesize tricyclic analogues with X = 4-Cl, and X = 4-F also produced by-product structures such as “5-(hydroxy(aryl)methylene)-5,9-dihydro-2 H-pyrano[2,3-d:6,5-d ′]-di-pyrimidine-2,4,6,8-(1 H,3 H,7 H)-tetraones” with 42, and 44% yields, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary. For instance, 4-Dimethylaminopyridine, a derivative of pyridine with the chemical formula (CH3)2NC5H4N, is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

4-Dimethylaminopyridine has a relatively high toxicity and is particularly dangerous because of its ability to be absorbed through the skin. It is also corrosive .

Future Directions

Pyrimidines and their derivatives have shown a wide range of pharmacological effects, making them a promising area for future research. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .

properties

IUPAC Name

4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-6-8(13(2)3)11-4-12-9(6)16-7(5)10(14)15/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIJBFGXUJVQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

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